molecular formula C15H22BrN3O3 B1372219 tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate CAS No. 1142192-53-7

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

Cat. No.: B1372219
CAS No.: 1142192-53-7
M. Wt: 372.26 g/mol
InChI Key: RYFGKNDREXLTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is a halogenated heterocyclic compound with the molecular formula C15H22BrN3O3 and a molecular weight of 372.26 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate typically involves the bromination of a pyridine derivative followed by the introduction of a pivalamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The pivalamide group is introduced using pivaloyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a pyridine derivative with the amine group replacing the bromine atom.

Scientific Research Applications

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and pivalamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is unique due to the presence of both a bromine atom and a pivalamide group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective substitution reactions and coupling reactions.

Properties

IUPAC Name

tert-butyl N-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3/c1-14(2,3)12(20)19-10-7-9(8-17-11(10)16)18-13(21)22-15(4,5)6/h7-8H,1-6H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFGKNDREXLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113462
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-53-7
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.